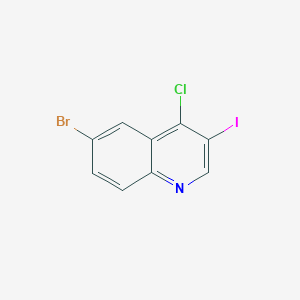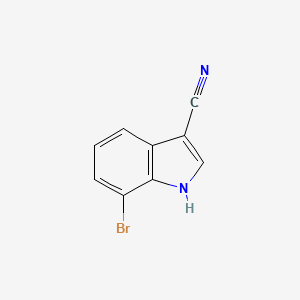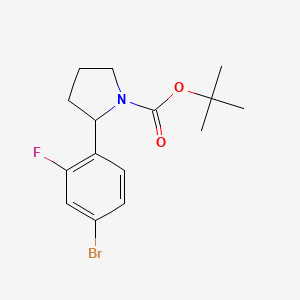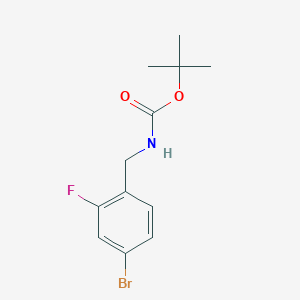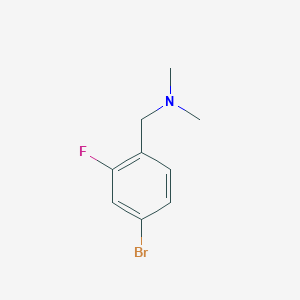
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine
説明
Synthesis Analysis
The synthesis of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” could potentially involve several steps. One possible method could involve the use of 4-Bromobenzylamine and 4-Fluorobenzylamine as starting materials . The exact synthetic pathway would depend on the specific reaction conditions and reagents used .Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” consists of a benzene ring substituted with bromine and fluorine atoms at the 4th and 2nd positions respectively. The benzyl group is further substituted with two methyl groups to form a dimethylamine.Chemical Reactions Analysis
“(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” can participate in various chemical reactions. For instance, it could potentially undergo Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . Additionally, it could also participate in free radical reactions .科学的研究の応用
Specific Scientific Field
This compound has been used in the field of Biological Studies .
Summary of the Application
In a study, a Praseodymium (III) metal complex derived from 5-Bromo-2-hydroxybenzyl-2-furyl methyl, which is structurally similar to “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine”, was synthesized for biological efficacy .
Methods of Application or Experimental Procedures
The structure of the synthesized imine and complex was characterized by UV, IR, Mass, 1H and 13C NMR . Biological studies such as antimicrobial activity by broth dilution method, biofilm analysis, DNA cleavage, were tested for the ligand and complex .
Results or Outcomes
The derived metal complex exhibited better result and is additional effective bactericides than the ligand . It showed antimicrobial effects on disease-causing pathogens such as Escherichia coli, Klebsiella pneumonia, Salmonella typhimurium, Acinetobacter baumannii, Pseudomonas aeruginosa and Staphylococcus aureus .
Application 2: Pharmaceutical Applications
Specific Scientific Field
This compound has been used in the field of Pharmaceuticals .
Summary of the Application
4-Bromo-2,5-difluorobenzoic acid, which is structurally similar to “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine”, exhibits significant potential in pharmaceutical applications . It is especially used as a modulator of dopamine neurotransmission and a dopaminergic stabilizer . It belongs to a unique class of derivatives known as 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives .
Methods of Application or Experimental Procedures
This compound has shown promise in treating central nervous system disorders, including Alzheimer’s disease, due to its ideal drug half-life and efficacy . Moreover, 4-Bromo-2,5-difluorobenzoic acid demonstrates anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives .
Results or Outcomes
These derivatives have proven effective in combating hyperproliferative diseases like cancer . Further research is essential to fully explore the therapeutic potential of 4-Bromo-2,5-difluorobenzoic acid in pharmaceuticals .
Application 3: Fluorescent Protein Research
Specific Scientific Field
This compound has been used in the field of Fluorescent Protein Research .
Summary of the Application
Fluorescent proteins (FPs) have promoted widespread biological research applications . FPs can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs . With the continuous development of FPs, antibodies targeting FPs have emerged .
Methods of Application or Experimental Procedures
The antibody, a class of immunoglobulin, is the main component of humoral immunity that explicitly recognizes and binds antigens . Monoclonal antibody, originating from a single B cell, has been widely applied in immunoassay, in vitro diagnostics, and drug development . The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .
Results or Outcomes
Compared with conventional antibodies, these small and stable nanobodies can be expressed and functional in living cells . In addition, they can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target . This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBVGSSIQVBEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



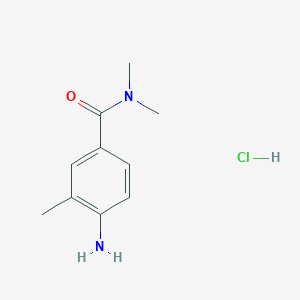
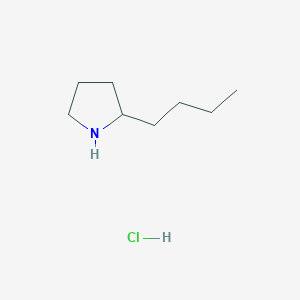
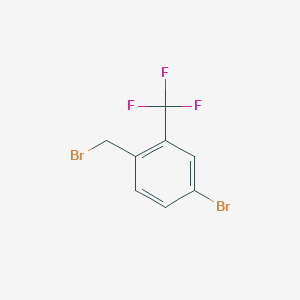
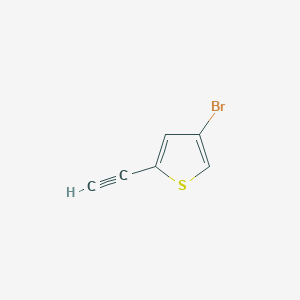
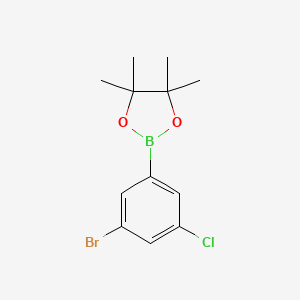
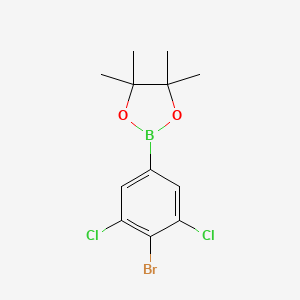
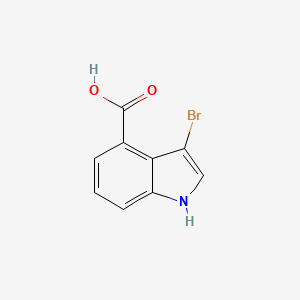
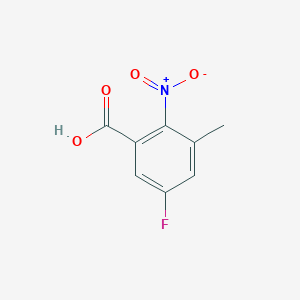
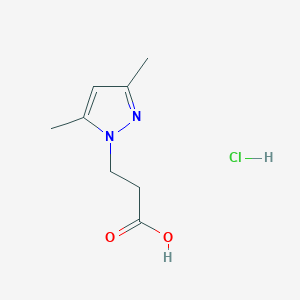
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)
